1-[4-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone
Overview
Description
1-[4-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a piperazine ring substituted with a 3,4-dimethoxyphenylmethyl group and a phenyl ring attached to an ethanone group. Its molecular formula is C20H24N2O3, and it has a molecular weight of 340.42 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 3,4-Dimethoxyphenylmethyl Group: The piperazine ring is then reacted with 3,4-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate to form the substituted piperazine.
Attachment of the Phenyl Ring: The substituted piperazine is further reacted with 4-bromoacetophenone under basic conditions to attach the phenyl ring and form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-[4-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)ethanone: Shares the 3,4-dimethoxyphenyl group but lacks the piperazine and phenyl rings.
4-(3,4-Dimethoxyphenyl)piperazine: Contains the piperazine ring and 3,4-dimethoxyphenyl group but lacks the ethanone group.
1-(4-Bromophenyl)ethanone: Contains the phenyl and ethanone groups but lacks the piperazine and 3,4-dimethoxyphenyl groups.
Uniqueness
1-[4-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone is unique due to its combination of a piperazine ring, 3,4-dimethoxyphenyl group, and phenyl ethanone group
Properties
IUPAC Name |
1-[4-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-16(24)18-5-7-19(8-6-18)23-12-10-22(11-13-23)15-17-4-9-20(25-2)21(14-17)26-3/h4-9,14H,10-13,15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTCYLNUIXRKGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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